Cas no 6655-74-9 (3,4-DICHLOROBENZENESULPHONYLHYDRAZIDE)

3,4-DICHLOROBENZENESULPHONYLHYDRAZIDE 化学的及び物理的性質
名前と識別子
-
- 3,4-DICHLOROBENZENESULPHONYLHYDRAZIDE
- 3,4-DICHLOROBENZENESULFONOHYDRAZIDE
- 3,4-Dichlor-benzolsulfonsaeure-hydrazid
- 3,4-dichloro-benzenesulfonic acid hydrazide
- 3.4-Dichlor-benzolsulfonylhydrazid
- HMS566L05
- DTXSID90371054
- Maybridge1_008871
- FT-0614229
- AS-8125
- CHEMBL221706
- CS-0317405
- BDBM50370865
- AKOS009157815
- 3,4-dichlorobenzene-1-sulfonohydrazide
- SCHEMBL416745
- MFCD01765419
- 6655-74-9
- 3,4-Dichlorobenzenesulfonylhydrazide
-
- インチ: InChI=1S/C6H6Cl2N2O2S/c7-5-2-1-4(3-6(5)8)13(11,12)10-9/h1-3,10H,9H2
- InChIKey: FKLGJXZMKOGQAF-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(C=C1S(=O)(=O)NN)Cl)Cl
計算された属性
- せいみつぶんしりょう: 239.95300
- どういたいしつりょう: 239.9527040g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 264
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
じっけんとくせい
- ゆうかいてん: 120-124 (subl.)
- PSA: 80.57000
- LogP: 3.31740
3,4-DICHLOROBENZENESULPHONYLHYDRAZIDE セキュリティ情報
- 危害声明: Irritant
-
危険物標識:
3,4-DICHLOROBENZENESULPHONYLHYDRAZIDE 税関データ
- 税関コード:2935009090
- 税関データ:
中国税関コード:
2935009090概要:
2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:35.0%
申告要素:
製品名, 成分含有量、
要約:
2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%
3,4-DICHLOROBENZENESULPHONYLHYDRAZIDE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB223197-1 g |
3,4-Dichlorobenzenesulfonohydrazide |
6655-74-9 | 1g |
€160.60 | 2023-03-08 | ||
A2B Chem LLC | AH14058-250mg |
3,4-Dichlorobenzenesulphonylhydrazide |
6655-74-9 | 250mg |
$67.00 | 2024-04-19 | ||
A2B Chem LLC | AH14058-1g |
3,4-Dichlorobenzenesulphonylhydrazide |
6655-74-9 | 1g |
$113.00 | 2024-04-19 | ||
Apollo Scientific | OR016057-1g |
3,4-Dichlorobenzenesulphonylhydrazide |
6655-74-9 | 1g |
£200.00 | 2025-02-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1388075-250mg |
3,4-Dichlorobenzenesulfonohydrazide |
6655-74-9 | 97% | 250mg |
¥571.00 | 2024-05-04 | |
1PlusChem | 1P00FBL6-250mg |
3,4-DICHLOROBENZENESULPHONYLHYDRAZIDE |
6655-74-9 | 250mg |
$62.00 | 2024-04-22 | ||
Ambeed | A635072-1g |
3,4-Dichlorobenzenesulfonohydrazide |
6655-74-9 | 97% | 1g |
$325.0 | 2025-02-21 | |
Apollo Scientific | OR016057-250mg |
3,4-Dichlorobenzenesulphonylhydrazide |
6655-74-9 | 250mg |
£71.00 | 2025-02-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1388075-1g |
3,4-Dichlorobenzenesulfonohydrazide |
6655-74-9 | 97% | 1g |
¥1431.00 | 2024-05-04 | |
abcr | AB223197-1g |
3,4-Dichlorobenzenesulfonohydrazide; . |
6655-74-9 | 1g |
€159.30 | 2024-04-16 |
3,4-DICHLOROBENZENESULPHONYLHYDRAZIDE 関連文献
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
3,4-DICHLOROBENZENESULPHONYLHYDRAZIDEに関する追加情報
Professional Introduction to 3,4-DICHLOROBENZENESULPHONYLHYDRAZIDE (CAS No. 6655-74-9)
3,4-Dichlorobenzensulphonylhydrazide, with the chemical identifier CAS No. 6655-74-9, is a significant intermediate in modern chemical synthesis, particularly in the pharmaceutical and agrochemical industries. This compound, characterized by its dichloro and sulphonylhydrazide functional groups, has garnered attention due to its versatile reactivity and utility in constructing complex molecular architectures. The unique structural features of 3,4-dichlorobenzensulphonylhydrazide make it a valuable building block for the development of novel heterocyclic compounds, which are increasingly recognized for their pharmacological properties.
The relevance of 3,4-dichlorobenzensulphonylhydrazide in contemporary research is underscored by its role in synthesizing sulfonamide derivatives. Sulfonamides are a class of compounds well-documented for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The hydrazide moiety in 3,4-dichlorobenzensulphonylhydrazide serves as a reactive site for condensation reactions with various carbonyl compounds, facilitating the formation of sulfonamides. These derivatives have been extensively studied in recent years for their potential therapeutic applications.
Recent advancements in medicinal chemistry have highlighted the importance of 3,4-dichlorobenzensulphonylhydrazide in the design of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are frequently targeted in the treatment of cancers and inflammatory diseases. By incorporating the sulfonamido group derived from 3,4-dichlorobenzensulphonylhydrazide into kinase inhibitor molecules, researchers have been able to develop more potent and selective inhibitors. For instance, studies have demonstrated that sulfonamides containing a dichlorobenzene core exhibit enhanced binding affinity to target kinases, leading to improved pharmacological outcomes.
The agrochemical sector also benefits from the applications of 3,4-dichlorobenzensulphonylhydrazide. Its derivatives have been explored as intermediates in the synthesis of herbicides and fungicides. The dichloro substituents enhance the lipophilicity of the resulting compounds, improving their absorption and translocation within plants. This property is particularly advantageous for developing agrochemicals that exhibit greater efficacy against resistant weed species. Furthermore, the sulfonyl group contributes to the stability and bioavailability of these compounds, ensuring their effectiveness in field conditions.
In terms of synthetic methodologies, 3,4-dichlorobenzensulphonylhydrazide can be synthesized through multiple routes, each offering distinct advantages depending on the desired purity and yield requirements. One common approach involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with hydrazine hydrate under controlled conditions. This method is favored for its simplicity and scalability but requires careful handling due to the exothermic nature of the reaction. Alternative synthetic pathways include the use of metal-catalyzed cross-coupling reactions or palladium-mediated transformations, which can provide higher selectivity and reduced byproduct formation.
The chemical properties of 3,4-dichlorobenzensulphonylhydrazide make it a versatile reagent in organic synthesis. Its ability to participate in nucleophilic substitution reactions allows for the introduction of various functional groups at different positions on the benzene ring. This flexibility is particularly useful in drug discovery efforts where precise molecular modifications are essential for optimizing pharmacokinetic profiles. Additionally, the compound’s solubility characteristics can be tailored through structural modifications, enabling its use in diverse solvent systems.
From a regulatory perspective, handling 3,4-dichlorobenzensulphonylhydrazide requires adherence to standard laboratory safety protocols due to its potential reactivity with strong acids or bases. Proper storage conditions are also critical to maintain its stability and prevent degradation. While not classified as a hazardous material under current regulations, it is advisable to conduct thorough risk assessments before large-scale applications to ensure worker safety and environmental protection.
The future prospects for 3,4-dichlorobenzensulphonylhydrazide are promising as ongoing research continues to uncover new applications and synthetic possibilities. Innovations in computational chemistry and high-throughput screening are expected to accelerate the discovery of novel derivatives with enhanced biological activity. Moreover, advancements in green chemistry principles may lead to more sustainable synthetic routes that minimize waste and energy consumption.
In conclusion,3,4-Dichlorobenzensulphonylhydrazide (CAS No. 6655-74-9) remains a cornerstone compound in synthetic chemistry with far-reaching implications across multiple industries. Its role as an intermediate in pharmaceuticals and agrochemicals underscores its importance in addressing global health and agricultural challenges. As research progresses,the full potential of this compound will continue to be realized,driving innovation and improving quality of life.
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